Methysergide

5-HT2B receptor functional selectivity metabolite pharmacology

Methysergide (CAS 361-37-5) is the sole ergot alkaloid that antagonizes 5-HT2B without agonist activity, essential for isolating 5-HT2B-mediated signaling from fibrotic effects. Its rat-selective binding bridges translational studies, and its ~300-fold lower intrinsic efficacy eliminates confounding contractile activity in vascular assays. As a prodrug with active metabolite methylergometrine, it enables pharmacokinetic investigation of parent-metabolite relationships. High-purity solid for in vitro and preclinical serotonin receptor research. Order the compound that delivers multi-receptor insight with precise functional selectivity.

Molecular Formula C21H27N3O2
Molecular Weight 353.5 g/mol
CAS No. 361-37-5
Cat. No. B1194908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethysergide
CAS361-37-5
SynonymsDésernil Sandoz
Désernil-Sandoz
Deseril
Desril
Dimaleate, Methysergide
Dimethylergometrin
Maleate, Methysergide
Methylmethylergonovine
Methysergide
Methysergide Dimaleate
Methysergide Maleate
Sansert
UML 491
UML-491
UML491
Molecular FormulaC21H27N3O2
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C
InChIInChI=1S/C21H27N3O2/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26)/t14-,15+,19-/m1/s1
InChIKeyKPJZHOPZRAFDTN-ZRGWGRIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMP IS UNCHARACTERISTIC SHOWING DECOMP ABOVE APPROX 165 °C;  ODORLESS OR HAS NOT MORE THAN SLIGHT ODOR;  WHITE TO YELLOWISH WHITE OR REDDISH WHITE CRYSTALLINE POWDER;  1 G SOL IN 200 ML WATER, 165 ML ALCOHOL, 3400 ML CHLOROFORM;  PRACTICALLY INSOL IN ETHER /MALEATE/
Decomposes above 165 °C;  sol in methanol, less soluble in water (1:250);  practically insoluble in absolute ethanol;  practically insoluble in absolute ethanol /Methysergide dimaleate/

Structure & Identifiers


Interactive Chemical Structure Model





Methysergide CAS 361-37-5: Ergot-Derived 5-HT Antagonist with Distinct Receptor Profile


Methysergide (CAS 361-37-5) is a semi-synthetic ergoline alkaloid and congener of lysergic acid diethylamide that functions pharmacologically as a nonselective 5-HT1 receptor agonist and a potent 5-HT2/5-HT7 receptor antagonist. [1] Unlike most ergot alkaloids, it exhibits weak vasoconstrictor and oxytocic properties while maintaining pronounced serotonin antagonism in vascular and gastrointestinal smooth muscle. [2] Its therapeutic niche has historically been the prophylactic treatment of migraine and vascular headaches, and it has been used to antagonize serotonin in carcinoid syndrome. [3]

Why Generic Substitution with Alternative Ergot Alkaloids or 5-HT Antagonists Fails for Methysergide-Based Studies


In-class substitution among 5-HT receptor ligands is precluded by substantial divergence in both pharmacodynamic and pharmacokinetic properties. Methysergide exhibits a distinctive functional profile—acting as an agonist at 5-HT1 receptors while functioning as an antagonist at 5-HT2 and 5-HT7 receptors. More critically, it serves as a prodrug, undergoing extensive first-pass metabolism (systemic bioavailability of only 13%) to the more potent and longer-lasting active metabolite methylergometrine. [1] This dual-compound pharmacology cannot be replicated by direct administration of methylergometrine, cyproheptadine, pizotifen, or other ergot derivatives, each of which displays divergent receptor binding affinities, functional activities (e.g., full vs. partial agonism), and tissue-specific effects. [2]

Methysergide Differentiation Evidence: Quantitative Comparative Data Against Key Analogs


Methysergide Acts as a 5-HT2B Antagonist, Whereas Its Primary Active Metabolite Methylergometrine Is a Potent 5-HT2B Agonist

Methysergide and its primary metabolite methylergometrine exhibit opposite functional activities at the 5-HT2B receptor. Methysergide acts as an antagonist at 5-HT2B receptors, whereas methylergometrine is a potent agonist at the same receptor. [1] This functional divergence is clinically significant because 5-HT2B agonism is mechanistically linked to cardiac valvulopathy and fibrotic complications. [2] The parent compound's antagonist profile at 5-HT2B therefore represents a more favorable safety signal relative to direct methylergometrine administration, although the in vivo conversion to the agonist metabolite limits this advantage with chronic use. [3]

5-HT2B receptor functional selectivity metabolite pharmacology fibrosis

Methysergide Displays Unique High Affinity for Non-5-HT1A Sites in Human Cortex Versus Other Antimigraine Agents

In human frontal cortex membranes, methysergide displays relatively high affinity (120 ± 60 nM) for non-5-HT1A sites labeled by [3H]-5-HT, whereas all other antimigraine agents tested—including cyproheptadine, pizotifen, (-)pindolol, alprenolol, (-)propranolol, amitriptyline, verapamil, and nifedipine—exhibit affinities greater than 1,000 nM for these same sites. [1] At 5-HT2 receptors labeled by [3H]-spiperone, methysergide, cyproheptadine, and pizotifen all show extreme potency with affinity constants of 1 to 10 nM. [2]

5-HT receptor binding human cortex antimigraine drugs radioligand displacement

Methysergide Shows Opposite Species Selectivity for 5-HT2 Receptors Compared to Ergotamine and Dihydroergotamine

Among eleven ergot compounds evaluated for 5-HT2 receptor binding in rat versus human cortex, methysergide (along with mesulergine, nicergoline, and metergoline) displays selectivity for rat 5-HT2 receptors. In contrast, ergotamine and dihydroergotamine (along with pergolide, ergonovine, and lisuride) exhibit selectivity for human 5-HT2 receptors. [1] This species selectivity is structurally linked to the presence of a methyl substitution on the indole nitrogen in rat-selective compounds, versus a hydrogen in human-selective compounds. [2]

species selectivity 5-HT2 receptor ergot alkaloids translational pharmacology

Methysergide Demonstrates Lower Partial Agonist Efficacy (pD2 7.10) Compared to Ergotamine (pD2 9.30) and Dihydroergotamine (pD2 9.60) in Human Basilar Arteries

In isolated postmortem human basilar artery spiral strips, methysergide acts as a partial agonist with significantly lower efficacy than structurally related ergot alkaloids. The rank order of efficacy is ergotamine > dihydroergotamine > methysergide, producing pD2 values of 9.30, 9.60, and 7.10, respectively. [1] Antagonism of 5-HT by all three compounds was of the non-competitive type. [2]

vascular pharmacology partial agonist pD2 human basilar artery

Methysergide Displays Broad Multi-Receptor Affinity Spanning 5-HT1, 5-HT2, and 5-HT7 Subtypes, in Contrast to Receptor-Selective Tools

Methysergide exhibits a broad receptor binding profile that distinguishes it from selective pharmacological tools. It binds to recombinant human 5-HT1A (KD = 23.44 nM), 5-HT2A (Ki = 2.69 nM), and 5-HT2C (KD = 1.26 nM) receptors, while also acting as an antagonist at 5-HT7 receptors (pA2 = 7.6 in human colonic circular muscle). [1] This contrasts with selective agents such as ketanserin (selective 5-HT2A antagonist) and SB 204070 (selective 5-HT4 antagonist), which lack activity across multiple receptor families. [2]

receptor binding 5-HT7 receptor pA2 multi-receptor pharmacology

Methysergide Undergoes Extensive First-Pass Metabolism (13% Bioavailability) to Methylergometrine, Which Exhibits >10-Fold Higher Systemic Exposure

Methysergide exhibits low oral systemic availability of only 13%, primarily due to extensive first-pass hepatic metabolism to methylergometrine. [1] After oral administration of methysergide, plasma concentrations of the metabolite methylergometrine are considerably higher than those of the parent drug, with the area under the plasma concentration curve (AUC) for methylergometrine exceeding that of methysergide by more than ten-fold. [2] Methylergometrine also demonstrates a significantly longer elimination half-life than methysergide (223 ± 43 min vs. 62.0 ± 8.3 min following oral administration). [3]

pharmacokinetics first-pass metabolism prodrug bioavailability

Evidence-Based Application Scenarios for Methysergide CAS 361-37-5 in Research and Development


5-HT2B Antagonism Studies Without Agonist-Mediated Fibrotic Confounding

Methysergide is the appropriate tool compound for in vitro studies requiring 5-HT2B receptor antagonism without concurrent agonist activity. Unlike its primary metabolite methylergometrine, which acts as a potent 5-HT2B agonist, methysergide functions as an antagonist at this receptor subtype. [1] This property is essential for investigating 5-HT2B-mediated signaling pathways in isolation from the fibrotic and valvulopathic effects associated with 5-HT2B agonism. [2]

Rat Model 5-HT2 Receptor Pharmacology Requiring Species-Matched Ligand Binding

For preclinical studies utilizing rat models, methysergide is the preferred ergot alkaloid for 5-HT2 receptor targeting due to its documented selectivity for rat over human 5-HT2 receptors. [1] In contrast, commonly used alternatives such as ergotamine and dihydroergotamine exhibit selectivity for human 5-HT2 receptors and will produce attenuated binding in rat tissues. [2] This species selectivity, driven by the methyl substitution on the indole nitrogen, makes methysergide essential for translational studies bridging rodent and human pharmacology. [3]

Ex Vivo Human Vascular Tissue Studies Requiring Minimal Intrinsic Contractile Activity

In isolated human vascular preparations, methysergide provides a functional advantage over other ergot alkaloids due to its substantially lower partial agonist efficacy (pD2 = 7.10 vs. 9.30 for ergotamine and 9.60 for dihydroergotamine in human basilar artery). [1] This ~160-fold to ~316-fold lower intrinsic activity allows researchers to study 5-HT antagonism with minimal confounding contractile effects from the compound itself. [2]

Multi-Receptor Serotonergic Profiling in Neuropharmacology and Neuro-Oncology

Methysergide's broad activity across 5-HT1, 5-HT2, and 5-HT7 receptor families makes it suitable for studies requiring simultaneous modulation of multiple serotonergic targets. [1] Recent evidence demonstrates that methysergide induces crosstalk inhibition between 5-HT2AR and 5-HT7R in neuroblastoma cells, increasing apoptosis and inducing cell cycle arrest. [2] This multi-receptor activity profile cannot be achieved with selective antagonists such as ketanserin (5-HT2A-selective) or SB 204070 (5-HT4-selective). [3]

Pharmacokinetic and Prodrug Metabolism Investigations

Methysergide serves as a valuable model compound for studying prodrug activation and first-pass metabolism. With only 13% oral bioavailability and conversion to a metabolite (methylergometrine) that achieves >10-fold higher systemic exposure and >3.6-fold longer half-life, methysergide provides a well-characterized system for investigating the pharmacokinetic-pharmacodynamic relationship of a parent compound and its active metabolite. [1] This is particularly relevant for research into ergot alkaloid metabolism and the contribution of active metabolites to therapeutic and adverse effects. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methysergide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.